3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid, 95%
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Overview
Description
3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid, commonly referred to as FMPA, is a fluoroaromatic compound with a wide range of applications in the fields of science and technology. It is used as a reagent in synthetic organic chemistry and as a starting material for the synthesis of various pharmaceuticals and other compounds. FMPA is also used in the production of polymers, dyes, and pigments. This compound has been studied extensively due to its unique properties and potential applications in the medical and pharmaceutical industries.
Scientific Research Applications
FMPA has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various polymers, dyes, and pigments. It is also used as a starting material in the synthesis of various pharmaceuticals and other compounds. In addition, FMPA is used in the synthesis of organic compounds, such as fluorinated compounds, heterocycles, and polymers.
Mechanism of Action
The mechanism of action of FMPA is not fully understood. However, it is believed that the fluoroaromatic moiety of FMPA is responsible for its unique properties. It is believed that the fluoroaromatic moiety of FMPA interacts with various proteins and enzymes in the body, which leads to the desired physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPA are not fully understood. However, it has been shown to have antifungal, antibacterial, and antiviral activity in vitro. In addition, it has been shown to have anti-inflammatory and antiproliferative effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using FMPA in laboratory experiments include its high purity, low cost, and ease of use. Furthermore, it is a relatively stable compound and is not easily degraded. However, it is important to note that FMPA is a highly toxic compound and should be handled with caution.
Future Directions
The potential applications of FMPA are vast and there are numerous future directions that can be explored. These include further research into its biochemical and physiological effects, its potential use as a starting material for the synthesis of various pharmaceuticals, and its potential use as a reagent in the synthesis of various polymers, dyes, and pigments. Additionally, further research into its mechanism of action and its potential use in the medical and pharmaceutical industries is warranted.
Synthesis Methods
FMPA can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 2-fluoro-5-methoxyphenol and 2-methoxybenzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yields. Other methods of synthesis include the reaction of 2-fluoro-5-methoxyphenol and 2-methoxybenzaldehyde, as well as the reaction of 2-fluoro-5-methoxyphenol and 2-methoxybenzoyl chloride.
properties
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-9-6-7-13(16)12(8-9)10-4-3-5-11(15(17)18)14(10)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKOXDYFVYOGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(C(=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690137 |
Source
|
Record name | 2'-Fluoro-2,5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261891-93-3 |
Source
|
Record name | 2'-Fluoro-2,5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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